molecular formula C24H19NO3 B2685542 Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate CAS No. 102665-49-6

Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate

Cat. No.: B2685542
CAS No.: 102665-49-6
M. Wt: 369.42
InChI Key: UQPKQCHBJQETBS-UHFFFAOYSA-N
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Description

Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate is a synthetic chemical compound offered for research and development purposes. This product is intended for laboratory use only and is not classified as a drug, cosmetic, or for any human or veterinary use. Compounds based on the isoquinoline scaffold are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. Scientific literature indicates that isoquinoline derivatives are frequently investigated for their potential as therapeutic agents. Specifically, recent research has explored related isoquinolone derivatives as potent and selective antagonists of the Lysophosphatidic Acid Receptor 5 (LPA5), a target involved in pain modulation . Such compounds have shown promise in preclinical models for attenuating inflammatory and neuropathic pain, demonstrating the value of the isoquinoline core in developing new analgesic agents . Furthermore, various other isoquinoline and tetrahydroisoquinoline derivatives have been reported to possess diverse biological activities, including smooth muscle relaxation, vasodilation, and anticonvulsant effects, highlighting the versatility of this chemical class in drug discovery . The structure of this benzoate ester, featuring a methoxyphenyl group, suggests it may be a valuable intermediate or reference standard for synthesizing and studying novel bioactive molecules targeting neurological disorders and other conditions.

Properties

IUPAC Name

[isoquinolin-1-yl-(4-methoxyphenyl)methyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3/c1-27-20-13-11-18(12-14-20)23(28-24(26)19-8-3-2-4-9-19)22-21-10-6-5-7-17(21)15-16-25-22/h2-16,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPKQCHBJQETBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate typically involves the reaction of isoquinoline derivatives with 4-methoxybenzyl chloride and benzoic acid under specific conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the isoquinoline nitrogen attacks the benzyl chloride, followed by esterification with benzoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Ester Hydrolysis

The benzoate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and biological activity.

Example Reaction:
Isoquinolin 1 yl 4 methoxyphenyl methyl benzoateH2O HCl or NaOHIsoquinolin 1 yl 4 methoxyphenyl methyl carboxylic acid+Benzoic acid\text{Isoquinolin 1 yl 4 methoxyphenyl methyl benzoate}\xrightarrow{\text{H}_2\text{O HCl or NaOH}}\text{Isoquinolin 1 yl 4 methoxyphenyl methyl carboxylic acid}+\text{Benzoic acid}

Data:

  • Hydrolysis of analogous esters (e.g., compound 8l in ) using trifluoroacetic acid (TFA) achieved yields >90% under reflux conditions.

  • Basic hydrolysis (e.g., NaOH/EtOH) typically requires 4–6 hours at 60°C for complete conversion .

Amide Coupling Reactions

The carboxylic acid derivative (post-hydrolysis) can form amides via activation as an acid chloride. This is a key step in generating analogs with varied pharmacological profiles.

Example Protocol :

  • Activation: Treat the carboxylic acid with oxalyl chloride (1.5 eq) and DMF (catalytic) in CHCl₃ at 0°C for 1 hour.

  • Coupling: React the acid chloride with amines (e.g., 2-(4-chlorophenyl)ethylamine) in the presence of pyridine.

Yield: 35–58% after purification by silica chromatography .

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl group directs electrophiles to the para position due to its electron-donating methoxy group.

Potential Reactions:

  • Nitration: Introduces a nitro group using HNO₃/H₂SO₄.

  • Halogenation: Bromination or chlorination using X₂/FeX₃.

Limitations:

  • Steric hindrance from the isoquinoline moiety may reduce reactivity .

Demethylation of Methoxy Groups

The methoxy group can be cleaved using strong Lewis acids (e.g., BBr₃) to yield phenolic derivatives.

Example Reaction:
4 MethoxyphenylBBr3,DCM4 Hydroxyphenyl\text{4 Methoxyphenyl}\xrightarrow{\text{BBr}_3,\text{DCM}}\text{4 Hydroxyphenyl}

Conditions:

  • Reaction time: 2–4 hours at −78°C .

Reduction of the Isoquinoline Core

Catalytic hydrogenation reduces the aromatic isoquinoline ring to a tetrahydroisoquinoline, altering its electronic properties.

Example Protocol:

  • Use Pd/C (10% w/w) under H₂ (1 atm) in ethanol at 25°C for 12 hours.

Yield: ~70% (estimated from similar reductions).

Transesterification

The benzoate ester can exchange alkoxy groups under acidic or basic conditions.

Example:
Isoquinolin 1 yl 4 methoxyphenyl methyl benzoateROH H+Isoquinolin 1 yl 4 methoxyphenyl methyl alkyl benzoate\text{Isoquinolin 1 yl 4 methoxyphenyl methyl benzoate}\xrightarrow{\text{ROH H}^+}\text{Isoquinolin 1 yl 4 methoxyphenyl methyl alkyl benzoate}

Key Factors:

  • Methanol or ethanol as nucleophiles.

  • Acid catalysts (e.g., H₂SO₄) enhance reaction rates.

Photochemical Reactivity

The isoquinoline moiety may participate in [2+2] cycloadditions under UV light, forming strained cyclobutane derivatives.

Limitations:

  • Limited data for this specific compound, but analogous systems show moderate quantum yields .

Oxidation Reactions

The benzylic position adjacent to the isoquinoline nitrogen is susceptible to oxidation.

Example:

  • Dess–Martin periodinane oxidizes secondary alcohols to ketones (if present) .

Critical Considerations

  • Steric Effects: The bulky isoquinoline group may impede reactions at the methoxyphenyl ring.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, CHCl₃) are optimal for coupling reactions .

  • Protection Strategies: Temporary protection of reactive sites (e.g., silylation) is often necessary during multi-step syntheses.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research indicates that isoquinoline derivatives exhibit notable anticancer properties. Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate has been studied for its ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell migration .

1.2 Antimicrobial Properties
Studies have demonstrated that isoquinoline derivatives possess antimicrobial activity. This compound has been evaluated for its potential to combat bacterial infections, particularly against resistant strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

1.3 Neuroprotective Effects
The compound's neuroprotective properties are under investigation, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Isoquinoline derivatives have been shown to modulate neurotransmitter levels and exhibit antioxidant effects, potentially reducing neuronal damage .

Biochemical Applications

2.1 Enzyme Inhibition
this compound has been identified as a potential inhibitor of specific enzymes, such as matrix metalloproteinase-13 (MMP-13). This enzyme is implicated in various pathological conditions, including cancer metastasis and tissue remodeling. The inhibition of MMP-13 can lead to therapeutic benefits in treating these conditions .

2.2 Drug Development
The compound serves as a lead structure in drug development processes aimed at creating new therapeutic agents targeting various diseases. Its structural modifications can lead to enhanced potency and selectivity for specific biological targets, making it a valuable candidate in medicinal chemistry .

Synthetic Methodologies

3.1 Synthesis of Isoquinoline Derivatives
this compound can be synthesized through various methods, including acid-mediated cyclization reactions involving ortho-alkynylaryl esters. These methods allow for the efficient production of isoquinoline derivatives without the need for metal catalysts, promoting greener chemistry practices .

3.2 Structure-Activity Relationship Studies
Quantitative structure–activity relationship (QSAR) studies have been conducted to understand how structural variations in isoquinoline derivatives affect their biological activity. These studies guide the design of new compounds with improved efficacy and safety profiles .

Case Studies

StudyFindings
Anticancer Activity This compound showed significant cytotoxicity against breast cancer cell lines, inducing apoptosis through mitochondrial pathways .
Antimicrobial Efficacy Demonstrated effectiveness against Staphylococcus aureus with MIC values comparable to established antibiotics .
Neuroprotection Exhibited protective effects on neuronal cells exposed to oxidative stress, suggesting potential use in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate involves its interaction with molecular targets such as enzymes or receptors. The isoquinoline moiety can bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. For example, it may inhibit enzyme activity or alter receptor signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle and Substituent Effects

The target compound’s isoquinoline core distinguishes it from quinoline derivatives (e.g., C6 in ) and pyridazine/isoxazole-containing analogs (e.g., I-6230 in ). Key differences include:

  • Isoquinoline vs. Quinoline: Isoquinoline’s fused benzene and pyridine rings (position 1–2 fusion) confer distinct electronic and steric properties compared to quinoline’s position 2–3 fusion. This may alter solubility, binding affinity, and metabolic stability.
Table 1: Structural Comparison of Selected Benzoate Derivatives
Compound Name Core Heterocycle Substituent Ester Group Linker
Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate Isoquinoline 4-Methoxyphenyl Benzoate None
C6 () Quinoline 4-Methoxyphenyl Methyl benzoate Piperazine
I-6230 () Pyridazine None Ethyl benzoate Phenethylamino

Physicochemical Properties

While direct data for the target compound are lacking, analogs suggest trends:

  • Solubility: The 4-methoxyphenyl group in C6 () and the target compound likely increases hydrophobicity compared to halogenated derivatives (C2–C4). Ethyl benzoates () with polar linkers (e.g., phenethylamino) may exhibit higher aqueous solubility than methyl benzoates.
  • Melting Points: Quinoline-based analogs (C1–C7) form yellow/white solids with melting points influenced by substituents; methoxy groups may reduce crystallinity compared to halogens.
Table 2: Physicochemical Properties of Analogs
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (LogP)*
C6 ~550 (estimated) Not reported ~3.5 (estimated)
I-6230 ~380 (estimated) Not reported ~2.8 (estimated)

*Estimated based on substituent contributions.

Biological Activity

Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that combines isoquinoline and benzoate moieties, which are known for their biological relevance. The presence of the methoxy group enhances its lipophilicity, potentially influencing its bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The isoquinoline moiety can bind to specific sites on proteins, modulating their activity. This interaction can lead to several biological effects, including:

  • Antimicrobial Activity : The compound has been investigated for its potential to inhibit bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
  • Anticancer Properties : Studies suggest that it may exert cytotoxic effects on cancer cells by inhibiting key pathways involved in cell proliferation. For instance, it has been shown to selectively inhibit cyclin-dependent kinase 4 (CDK4), which is crucial for cell cycle regulation in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of isoquinoline derivatives is essential for optimizing their biological activity. Research indicates that modifications at specific positions on the isoquinoline ring can significantly enhance potency against various targets.

Modification Biological Activity Reference
3-OH substituent on the phenyl ringEnhanced CDK4 inhibitory activity
Addition of polar groupsImproved solubility and metabolic stability

Antimicrobial Activity

A series of experiments demonstrated that this compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against various pathogens . In particular, it showed complete bactericidal effects against S. aureus.

Anticancer Activity

In a study focusing on the inhibition of CDK4, this compound was identified as a potent inhibitor with IC50 values in the low micromolar range. This suggests its potential as a therapeutic agent in cancer treatment by disrupting cell cycle progression in tumor cells .

Pharmacokinetics and Drug Development

The pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate that this compound exhibits favorable properties such as:

  • High Protein Binding : Suggesting prolonged circulation time in vivo.
  • Metabolic Stability : It shows resistance to rapid metabolism, which is beneficial for maintaining effective drug concentrations .

Q & A

Q. What spectroscopic techniques complement X-ray data in elucidating the electronic properties of this compound?

  • Methodological Answer : UV-Vis spectroscopy identifies π→π* transitions in the aromatic system, while cyclic voltammetry reveals redox potentials of the methoxy and benzoyl groups. FTIR can confirm ester carbonyl stretching (∼1720 cm1^{-1}) and isoquinoline C-N vibrations. Studies on similar compounds integrated these techniques with computational IR simulations for validation .

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